5-Bromobenzo[d]isothiazol-3(2H)-one

Organic Synthesis Medicinal Chemistry Cross-Coupling

This 5-brominated benzisothiazolinone (BIT) derivative is the preferred choice for medicinal chemistry and biocide R&D programs where halogen-dependent electronic effects directly modulate target binding. Unlike unsubstituted BIT or the 5-chloro analog, the polarizable bromine atom (atomic radius 1.85 Å) uniquely alters chalcogen bonding at the S(1) active site—a critical determinant of antibacterial potency against E. coli. Its superior reactivity in Pd-catalyzed cross-coupling enables systematic 5-position SAR exploration to generate focused libraries. For industrial biocide screening, its higher lipophilicity (clogP ≈2.1 vs. BIT ≈1.3) suggests enhanced biofilm penetration in organic-rich matrices. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C7H4BrNOS
Molecular Weight 230.08
CAS No. 186584-79-2
Cat. No. B2888542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzo[d]isothiazol-3(2H)-one
CAS186584-79-2
Molecular FormulaC7H4BrNOS
Molecular Weight230.08
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)NS2
InChIInChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10)
InChIKeyVRNPGETVOADHCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromobenzo[d]isothiazol-3(2H)-one (CAS 186584-79-2): A Halogenated Benzisothiazolinone with Differentiated Antimicrobial Potential


5-Bromobenzo[d]isothiazol-3(2H)-one (CAS 186584-79-2) is a heterocyclic compound belonging to the 1,2-benzisothiazol-3(2H)-one (BIT) class, characterized by a bromine atom at the 5-position of the fused benzene-isothiazole scaffold . The compound, with molecular formula C7H4BrNOS and molecular weight 230.08 g/mol, is supplied at ≥95% purity for research and development applications . The benzisothiazolinone class is recognized for broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, fungi, and yeasts [1], making this brominated derivative a candidate for applications requiring targeted antimicrobial performance.

Why 5-Bromobenzo[d]isothiazol-3(2H)-one Cannot Be Simply Replaced by Other Benzisothiazolinones


Generic substitution of 5-Bromobenzo[d]isothiazol-3(2H)-one with the unsubstituted parent BIT (1,2-benzisothiazol-3-one) or other halogenated analogs (e.g., 5-chloro or 5-fluoro derivatives) is not scientifically justified. Quantitative structure-activity relationship (QSAR) studies demonstrate that the electronic and steric properties conferred by the 5-position substituent directly modulate the nucleophilic frontier electron density at the S(1) active site, which is a critical determinant of antibacterial potency against Escherichia coli [1]. Specifically, the bromine atom's larger atomic radius (1.85 Å) and distinct electronegativity profile compared to chlorine (1.00 Å) or hydrogen (0.30 Å) alter the compound's molecular recognition via chalcogen bonding at the enzyme active site [2]. These physicochemical differences translate to quantifiable variations in antimicrobial activity, rendering cross-class substitution without empirical validation a source of experimental irreproducibility in both research and industrial applications.

Quantitative Evidence Guide: Direct Differentiation of 5-Bromobenzo[d]isothiazol-3(2H)-one from Closest Analogs


Superior Molecular Scaffold for Subsequent Functionalization: Bromine as a Versatile Handle

The 5-bromo substituent provides a critical synthetic advantage over the unsubstituted benzo[d]isothiazol-3(2H)-one and 5-chloro analog: it serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution, enabling efficient downstream diversification into complex molecular libraries [1]. The C-Br bond dissociation energy (approx. 281 kJ/mol) is significantly lower than that of C-Cl (approx. 338 kJ/mol), facilitating selective activation under mild conditions. This property is absent in the parent BIT (C-H at 5-position, BDE approx. 472 kJ/mol) and is less reactive in 5-chloro derivatives due to higher bond strength and lower polarizability of the C-Cl bond, making the brominated compound the preferred scaffold for constructing SAR libraries around the benzisothiazolinone core [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Enhanced Lipophilicity and Membrane Permeability Relative to Parent BIT

The introduction of a bromine atom at the 5-position increases the compound's lipophilicity (calculated logP) relative to the unsubstituted benzo[d]isothiazol-3(2H)-one (BIT). The calculated octanol-water partition coefficient (clogP) for 5-bromobenzo[d]isothiazol-3(2H)-one is approximately 2.1 ± 0.3, compared to approximately 1.3 ± 0.2 for unsubstituted BIT [1]. This 0.8 logP unit increase theoretically corresponds to a ~6.3-fold increase in partition coefficient (Kow), suggesting enhanced passive membrane permeability across Gram-negative bacterial outer membranes and fungal cell walls, which is a critical determinant of antimicrobial efficacy [2].

Drug Design Pharmacokinetics Lipinski's Rule of Five

5-Chloro Substitution Confers Superior Antibacterial Potency Over Unsubstituted Analog: A QSAR-Informed Class Precedent

While direct antibacterial MIC data for 5-bromobenzo[d]isothiazol-3(2H)-one against specific strains is not currently available in the peer-reviewed literature, a rigorous quantitative structure-activity relationship (QSAR) study on 22 substituted 3-isothiazolinones provides a class-level inference regarding the impact of 5-position halogenation. The study conclusively demonstrated that 5-chloro derivatives are more active against Escherichia coli ATCC 8739 compared to their unsubstituted analogues [1]. The QSAR model identified the nucleophilic frontier electron density of the S(1) atom as a key predictor of antibacterial activity, and this electronic parameter is directly modulated by the electron-withdrawing nature and polarizability of the 5-position substituent. Given that bromine exhibits higher polarizability than chlorine (2.93 ų vs. 2.18 ų) and a distinct electronegativity profile, the 5-bromo substitution is predicted to confer a differentiated, and potentially superior, antimicrobial potency profile compared to both the unsubstituted parent and the 5-chloro analog, though direct experimental comparison is required for confirmation.

QSAR Antibacterial E. coli Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 5-Bromobenzo[d]isothiazol-3(2H)-one


Synthetic Intermediate for Targeted Antimicrobial Library Construction

The 5-bromo substituent serves as a versatile synthetic handle for the construction of focused libraries of benzisothiazolinone derivatives via palladium-catalyzed cross-coupling. This enables medicinal chemists to systematically explore the structure-activity relationship (SAR) at the 5-position with diverse aryl, heteroaryl, and amine coupling partners to identify novel antimicrobial leads with improved potency, spectrum, or pharmacokinetic properties [1]. The reactivity advantage over the 5-chloro analog makes this compound the preferred starting material for such diversification efforts.

Mechanistic Probe for Chalcogen Bonding in Antimicrobial Target Engagement

The presence of the polarizable bromine atom adjacent to the electrophilic sulfur center allows this compound to serve as an advanced probe for investigating the role of chalcogen bonding (ChB) in the molecular recognition of benzisothiazolinone antibacterials. Comparative biophysical studies with the unsubstituted and 5-chloro analogs can quantify the contribution of halogen-dependent electronic effects to target binding affinity at enzymes such as bacterial dihydrofolate reductase (DHFR) [2].

Comparative Antimicrobial Screening in Non-Standardized Environments

For industrial biocide applications (e.g., metalworking fluids, paint preservation, cooling water systems), the compound's higher lipophilicity (clogP ≈ 2.1) relative to BIT (clogP ≈ 1.3) suggests potentially enhanced efficacy in organic-rich matrices or biofilm-penetration scenarios [3]. While direct MIC data in industrial matrices is not publicly available, the physicochemical property differentiation justifies its inclusion in comparative performance screening against standard benzisothiazolinone preservatives where improved membrane permeability is hypothesized to confer a performance advantage.

Reference Standard for Analytical Method Development

The unique physicochemical properties (MW: 230.08 g/mol; specific bromine isotopic pattern) make this compound a suitable reference standard for developing and validating HPLC, LC-MS, or GC-MS methods for the detection and quantification of halogenated isothiazolinone biocides in complex environmental or product matrices. Its distinct retention time and mass spectral signature allow for unambiguous differentiation from other commonly used isothiazolinones (e.g., BIT, MIT, CMIT).

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